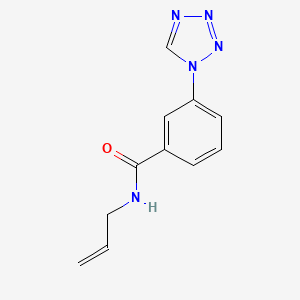
N-allyl-N'-(3,4-dimethoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-N'-(3,4-dimethoxyphenyl)thiourea, also known as ADTU, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of N-allyl-N'-(3,4-dimethoxyphenyl)thiourea is not fully understood. However, it is believed to act as an allosteric modulator of ion channels. This means that it binds to a site on the channel protein that is distinct from the ion-conducting pore, and modulates the activity of the channel.
Biochemical and Physiological Effects:
N-allyl-N'-(3,4-dimethoxyphenyl)thiourea has been shown to have interesting biochemical and physiological effects. For example, it has been shown to modulate the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. N-allyl-N'-(3,4-dimethoxyphenyl)thiourea has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is important for the regulation of acid-base balance in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-allyl-N'-(3,4-dimethoxyphenyl)thiourea in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have interesting effects on ion channels, making it a useful tool for studying their function. However, one limitation of using N-allyl-N'-(3,4-dimethoxyphenyl)thiourea is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on N-allyl-N'-(3,4-dimethoxyphenyl)thiourea. One area of interest is its potential use as a tool for studying ion channels in disease states. For example, it may be possible to use N-allyl-N'-(3,4-dimethoxyphenyl)thiourea to study the role of ion channels in neurological disorders such as epilepsy or multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of N-allyl-N'-(3,4-dimethoxyphenyl)thiourea, which may lead to the development of new drugs that target ion channels.
Synthesemethoden
N-allyl-N'-(3,4-dimethoxyphenyl)thiourea can be synthesized using a simple and efficient method. The starting materials for the synthesis are allyl isothiocyanate and 3,4-dimethoxyaniline. These two compounds are reacted together in the presence of a catalyst, such as copper(II) acetate, to yield N-allyl-N'-(3,4-dimethoxyphenyl)thiourea. The reaction is typically carried out in a solvent, such as ethanol, at room temperature.
Wissenschaftliche Forschungsanwendungen
N-allyl-N'-(3,4-dimethoxyphenyl)thiourea has been studied for its potential applications in scientific research. One area of interest is its potential use as a tool for studying ion channels. Ion channels are proteins that are responsible for the selective transport of ions across cell membranes. N-allyl-N'-(3,4-dimethoxyphenyl)thiourea has been shown to modulate the activity of certain ion channels, making it a useful tool for studying their function.
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-4-7-13-12(17)14-9-5-6-10(15-2)11(8-9)16-3/h4-6,8H,1,7H2,2-3H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBIPGSKGAPPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NCC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-prop-2-en-1-ylthiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5218056.png)
![4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B5218061.png)
![4-phenyl-N-{1-[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5218083.png)

![N-cyclopropyl-4-methoxy-2-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5218090.png)
![2-[4-[(benzylamino)(hydroxy)methylene]-1(4H)-pyridinyl]-1-(4-methylphenyl)ethanone](/img/structure/B5218101.png)
![methyl 2-{[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5218102.png)

![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5218116.png)
![2,2'-(8,8-dimethyl-9-oxa-1,4-diazaspiro[5.5]undecane-1,4-diyl)diacetonitrile](/img/structure/B5218134.png)
![(1R*,3S*,6R*,8S*)-4-{3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5218141.png)
![[1-(2,4-dimethoxyphenyl)ethyl]formamide](/img/structure/B5218142.png)
